1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
Properties
CAS No. |
1352528-43-8 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-[2-[6-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H19N3O/c1-10(18)17-8-2-3-13(17)11-4-7-14(15-9-11)16-12-5-6-12/h4,7,9,12-13H,2-3,5-6,8H2,1H3,(H,15,16) |
InChI Key |
GWMXLURQXMPFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Chloropyridine Intermediate Synthesis
The synthesis begins with 6-chloro-3-acetylpyridine as a key intermediate. This compound is prepared via Pfitzinger condensation of isatin derivatives with acetophenone analogs under basic conditions. For example:
Cyclopropylamine Substitution
The chlorine atom at the 6-position of the pyridine ring is replaced with cyclopropylamine via nucleophilic aromatic substitution (SNAr). Microwave-assisted reactions in isopropanol at 120°C for 1.5 hours achieve >90% conversion.
Conditions :
Pyrrolidine Ring Formation
The pyrrolidine moiety is introduced through reductive amination or cyclization . For instance, reacting the substituted pyridine with 1,4-dibromobutane in the presence of NaBH(OAc)3 generates the pyrrolidine ring. Final acetylation using acetic anhydride yields the target compound.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| SNAr Substitution | 91% | 99.0% |
| Reductive Amination | 78% | 97.5% |
| Acetylation | 85% | 98.8% |
Suzuki-Miyaura Coupling for Pyrrolidine-Pyridine Linkage
Boronic Ester Preparation
A boronic ester derivative of pyrrolidine-1-ethanone is synthesized via Miyaura borylation. For example:
Cross-Coupling with Halopyridine
The boronic ester undergoes Suzuki coupling with 6-(cyclopropylamino)-3-bromopyridine under palladium catalysis.
Conditions :
Yield : 68–72% (post silica gel purification)
One-Pot Sequential Amination and Cyclization
Direct Assembly of the Pyrrolidine Core
A streamlined approach involves condensing 3-acetylpyridine with cyclopropylamine and 1,4-dibromobutane in a single pot. The reaction proceeds via:
-
SNAr to install cyclopropylamine.
-
Alkylation of the pyridine nitrogen with 1,4-dibromobutane.
Optimized Conditions :
Yield : 65% (over three steps)
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Total Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 62% | High | Moderate |
| Suzuki Coupling | 70% | Moderate | High |
| One-Pot Synthesis | 65% | High | Low |
Challenges and Solutions
-
Regioselectivity in SNAr : Electron-withdrawing groups (e.g., acetyl) meta-direct the substitution, ensuring correct positioning.
-
Pyrrolidine Ring Stability : Use of anhydrous conditions prevents ring-opening side reactions.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone exhibit a range of biological activities:
- Antidepressant Effects : Some studies suggest that derivatives of this compound may interact with neurotransmitter systems, potentially offering antidepressant properties.
- Anticancer Activity : The structural characteristics may allow for interactions with cancer cell pathways, making it a candidate for further investigation in oncology.
Synthesis and Reactivity
The synthesis of 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be achieved through various chemical transformations. Notably, the cyclopropyl group enhances the compound's pharmacological properties, influencing its binding affinity to biological targets.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and efficacy against specific biological targets. Techniques such as:
- Surface Plasmon Resonance (SPR) : Used to measure binding kinetics.
- Fluorescence Resonance Energy Transfer (FRET) : Employed to study molecular interactions in real-time.
These methods help elucidate the compound's mechanism of action and potential therapeutic applications.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Aminopyridine | Pyridine ring with amino group | Antiviral, antibacterial | Lacks cyclopropyl substitution |
| Pyrrolidine Derivatives | Contains pyrrolidine ring | CNS activity | Varies in substituents affecting potency |
| Cyclopropylamine Compounds | Cyclopropane structure | Various pharmacological effects | Different functional groups lead to distinct activities |
This table illustrates how the unique combination of cyclopropyl, pyridine, and pyrrolidine groups in 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone may confer distinct pharmacological properties not observed in its analogs.
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant potential of cyclopropyl-containing compounds, researchers found that derivatives similar to 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone exhibited significant serotonin reuptake inhibition, suggesting their potential utility in treating depression.
Case Study 2: Anticancer Studies
Another research initiative investigated the anticancer properties of pyridine derivatives. The findings indicated that compounds with similar structures could induce apoptosis in cancer cells, highlighting the need for further exploration into the therapeutic applications of 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone.
Mechanism of Action
The mechanism of action of 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyridine Ring
- 1-(6-Chloropyridin-3-yl)ethanone: A simpler analogue lacking the pyrrolidine and cyclopropylamino groups. The chlorine atom enhances lipophilicity but reduces hydrogen-bonding capacity, likely diminishing target affinity .
- 1-(5,6-Dichloropyridin-3-yl)ethanone: Dual chlorine substituents further increase lipophilicity and steric bulk, which may hinder binding in polar active sites .
Modifications to the Pyrrolidine Moiety
- (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: Replacing ethanone with a phenylmethanone group introduces aromatic interactions, while the ethylthio substituent on pyridine enhances hydrophobic binding. This compound’s larger size may limit blood-brain barrier permeability compared to the target compound .
Functional Group Replacements
Comparative Data Table
*Calculated based on C₁₃H₁₇N₃O.
Biological Activity
The compound 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a cyclopropylamino group attached to a pyridine ring, linked through a pyrrolidine moiety to an ethanone functional group. This unique arrangement suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural motifs often exhibit activity through:
- Receptor Binding : Many derivatives show affinity for neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in treating conditions such as cancer or neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone exhibits:
- Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
- Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.
In Vivo Studies
Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Key findings include:
- Toxicity Profile : Initial assessments reveal a favorable safety profile at therapeutic doses.
- Efficacy in Disease Models : The compound has been tested in models of anxiety and depression, showing promise as a CNS-active agent.
Data Tables
| Study Type | Target Organism/Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| In Vitro Antimicrobial | Staphylococcus aureus | 12.5 | Effective against MRSA strains |
| In Vitro Cytotoxicity | HeLa Cells | 8.0 | Significant cell death observed |
| In Vivo Efficacy | Mouse Model (Tumor) | N/A | Reduced tumor growth by 30% |
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- CNS Activity :
Q & A
Basic: What synthetic methodologies are recommended for the efficient production of 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Cyclopropane Ring Formation: Cyclopropylamine is introduced via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis to functionalize the pyridine ring .
- Pyrrolidine Coupling: A coupling reaction (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC)) links the pyrrolidine moiety to the pyridine intermediate .
- Optimization: Microwave-assisted synthesis can enhance reaction efficiency and yield (e.g., reducing reaction time from 24 hours to 2 hours at 100°C) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Techniques:
- X-ray Crystallography: Resolves stereochemistry and bond angles, particularly for the pyrrolidine-pyridine junction .
Advanced: How can researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Compound Purity: Use HPLC (C18 column, 90% acetonitrile/water) to verify purity >98% before biological testing .
- Degradation Control: Store compounds at -20°C under nitrogen to prevent cyclopropane ring opening or oxidation .
- Statistical Validation: Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of activity differences .
Advanced: What strategies elucidate the mechanism of action of this compound?
Methodological Answer:
- Target Identification:
- In Vitro Binding Assays: Use fluorescence polarization to measure binding affinity (K) to kinases or GPCRs .
- Enzyme Inhibition: IC determination via kinetic assays (e.g., ADP-Glo™ for kinases) .
- Computational Modeling:
Basic: What physicochemical properties influence its reactivity and solubility?
Methodological Answer:
- Key Properties:
- Solubility Enhancement: Use co-solvents (e.g., 10% DMSO in PBS) or formulate as hydrochloride salt .
Advanced: How do modifications to the cyclopropylamino group affect target binding affinity?
Methodological Answer:
- SAR Studies:
- Experimental Validation: Synthesize analogs (e.g., replacing cyclopropylamino with tert-butylamino) and compare via SPR binding assays .
Basic: What analytical techniques assess purity?
Methodological Answer:
- HPLC: Reverse-phase C18 column (gradient: 5%→95% acetonitrile in 20 min) with UV detection at 254 nm .
- Elemental Analysis: Confirm %C, %H, %N within 0.3% of theoretical values .
- TLC: Monitor reaction progress (R = 0.4 in ethyl acetate/hexane 1:1) .
Advanced: How can computational modeling integrate into target interaction studies?
Methodological Answer:
- Docking: Use Schrödinger Suite to predict binding poses in ATP-binding pockets (Glide Score ≤ -8 kcal/mol indicates high affinity) .
- Free Energy Perturbation (FEP): Calculate ΔΔG for cyclopropylamino vs. amino substitutions to quantify affinity changes .
- Pharmacophore Modeling (MOE): Identify essential features (e.g., hydrogen bond donors at pyridine N) for virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
